molecular formula C13H8Cl2FNO B5846043 2,3-dichloro-N-(4-fluorophenyl)benzamide

2,3-dichloro-N-(4-fluorophenyl)benzamide

Cat. No. B5846043
M. Wt: 284.11 g/mol
InChI Key: ZQRRFYBJZLKQFM-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white or off-white crystalline solid that is soluble in organic solvents. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-fluorophenyl)benzamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including histone deacetylases and topoisomerases. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,3-dichloro-N-(4-fluorophenyl)benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been reported to have anti-inflammatory and immunomodulatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dichloro-N-(4-fluorophenyl)benzamide in lab experiments include its potential applications in various fields, its relatively easy synthesis, and its ability to inhibit various enzymes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(4-fluorophenyl)benzamide. These include further studies on its mechanism of action, its potential applications in different fields, and its toxicity. Moreover, future research could focus on developing more efficient synthesis methods and exploring the use of this compound in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(4-fluorophenyl)benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2,3-dichlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine or sodium hydroxide. The reaction can be carried out in various solvents such as dichloromethane, chloroform, or toluene. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2,3-dichloro-N-(4-fluorophenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

2,3-dichloro-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-11-3-1-2-10(12(11)15)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRFYBJZLKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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